N-[2-methyl-1-[4-(trifluoromethyl)phenyl]propan-2-yl]-2-(1,2,4-triazol-1-yl)propanamide
Description
N-[2-methyl-1-[4-(trifluoromethyl)phenyl]propan-2-yl]-2-(1,2,4-triazol-1-yl)propanamide is a synthetic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a trifluoromethyl group, a triazole ring, and a propanamide backbone, contributing to its unique chemical properties and biological activities.
Properties
IUPAC Name |
N-[2-methyl-1-[4-(trifluoromethyl)phenyl]propan-2-yl]-2-(1,2,4-triazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4O/c1-11(23-10-20-9-21-23)14(24)22-15(2,3)8-12-4-6-13(7-5-12)16(17,18)19/h4-7,9-11H,8H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIIZXULWLEXAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)(C)CC1=CC=C(C=C1)C(F)(F)F)N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-1-[4-(trifluoromethyl)phenyl]propan-2-yl]-2-(1,2,4-triazol-1-yl)propanamide typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the preparation of an intermediate compound, such as 4-(trifluoromethyl)benzaldehyde, through the reaction of 4-(trifluoromethyl)benzyl chloride with a suitable base.
Addition of the Triazole Ring: The intermediate is then reacted with 1,2,4-triazole in the presence of a catalyst, such as a Lewis acid, to form the triazole-substituted intermediate.
Final Coupling Reaction: The final step involves coupling the triazole intermediate with a propanamide derivative under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-1-[4-(trifluoromethyl)phenyl]propan-2-yl]-2-(1,2,4-triazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-methyl-1-[4-(trifluoromethyl)phenyl]propan-2-yl]-2-(1,2,4-triazol-1-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-methyl-1-[4-(trifluoromethyl)phenyl]propan-2-yl]-2-(1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and triazole ring are known to enhance the compound’s binding affinity to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(trifluoromethyl)phenyl]-2-(1,2,4-triazol-1-yl)acetamide
- N-[2-methyl-1-[4-(trifluoromethyl)phenyl]ethyl]-2-(1,2,4-triazol-1-yl)propanamide
Uniqueness
N-[2-methyl-1-[4-(trifluoromethyl)phenyl]propan-2-yl]-2-(1,2,4-triazol-1-yl)propanamide is unique due to its specific structural features, such as the presence of both a trifluoromethyl group and a triazole ring, which confer distinct chemical and biological properties. These features enhance its stability, binding affinity, and overall efficacy in various applications compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
